EB-47, also known by its chemical name 5'-Deoxy-5'-[4-[2-[(2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine dihydrochloride, is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). This compound has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment and neuroprotection. It is classified as a small molecule PARP inhibitor with a high degree of purity (≥99%) and a specific inhibitory concentration (IC50) of 45 nM against PARP-1, indicating its efficacy at low concentrations .
EB-47 is synthesized through organic chemistry techniques, specifically designed to target PARP-1, an enzyme involved in DNA repair mechanisms. The classification of EB-47 falls under the category of PARP inhibitors, which are increasingly recognized for their role in cancer therapy, especially in tumors with homologous recombination deficiencies .
The synthesis of EB-47 involves several key steps that utilize established organic synthesis methodologies. The process typically begins with the preparation of the isoindole core, which is then modified to introduce various functional groups necessary for its activity as a PARP inhibitor. Specific methods may include:
The detailed synthetic route often requires careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular formula of EB-47 is , indicating a complex structure with multiple functional groups that contribute to its biological activity. The compound features a piperazine ring, an isoindole moiety, and an adenine derivative, which are essential for its interaction with PARP-1.
The three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy, revealing how EB-47 fits within the active site of PARP-1 and influences its function .
EB-47 primarily acts by inhibiting the enzymatic activity of PARP-1 through competitive binding at its active site. The interaction leads to:
The compound's ability to stabilize interactions between PARP-1 domains further contributes to its mechanism of action, making it a significant player in therapeutic strategies targeting DNA repair pathways .
The mechanism by which EB-47 exerts its effects involves several steps:
This mechanism highlights EB-47's potential in enhancing the efficacy of chemotherapeutic agents by exploiting cancer cell vulnerabilities related to DNA repair deficiencies .
EB-47 is characterized by several notable physical and chemical properties:
In terms of stability, EB-47 demonstrates resilience under standard laboratory conditions but should be handled under inert atmospheres to maintain integrity .
EB-47 has several promising applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3